- Synthesis of indenes by the palladium-catalyzed carboannulation of internal alkynesOrganic Letters, 2005, 7(22), 4963-4966,
Cas no 90794-29-9 (Ethyl 2-(2-iodophenyl)acetate)

Ethyl 2-(2-iodophenyl)acetate structure
Nome del prodotto:Ethyl 2-(2-iodophenyl)acetate
Numero CAS:90794-29-9
MF:C10H11IO2
MW:290.097615480423
MDL:MFCD00099258
CID:788416
PubChem ID:14639536
Ethyl 2-(2-iodophenyl)acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl 2-(2-iodophenyl)acetate
- Benzeneacetic acid, 2-iodo-, ethyl ester
- Ethyl (2-iodophenyl)acetate
- 2-Iodobenzeneacetic acid ethyl ester
- AK146854
- Acetic acid, (o-iodophenyl)-, ethyl ester (7CI)
- Ethyl 2-iodobenzeneacetate (ACI)
- SY121376
- SCHEMBL5132516
- DTXSID90562460
- DS-8648
- DB-141879
- MFCD00099258
- AKOS022187054
- CS-0041136
- 90794-29-9
- W17295
- Ethyl 2-(2-iodophenyl)acetate, 95%
- Ethyl2-(2-iodophenyl)acetate
-
- MDL: MFCD00099258
- Inchi: 1S/C10H11IO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3
- Chiave InChI: XBKDPADMOCFNED-UHFFFAOYSA-N
- Sorrisi: O=C(CC1C(I)=CC=CC=1)OCC
Proprietà calcolate
- Massa esatta: 289.98038g/mol
- Massa monoisotopica: 289.98038g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 4
- Complessità: 170
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 26.3
Proprietà sperimentali
- Punto di ebollizione: 304.1±17.0°C at 760 mmHg
Ethyl 2-(2-iodophenyl)acetate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Keep in dark place,Sealed in dry,2-8°C
Ethyl 2-(2-iodophenyl)acetate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Alichem | A019116536-10g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 10g |
$954.00 | 2023-08-31 | |
Chemenu | CM129983-10g |
ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 10g |
$842 | 2021-06-17 | |
Alichem | A019116536-1g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 1g |
$220.00 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DZ866-200mg |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 97% | 200mg |
229.0CNY | 2021-07-12 | |
Aaron | AR006MRY-1g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 98% | 1g |
$16.00 | 2025-01-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111776-5g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 98% | 5g |
¥679.00 | 2024-04-25 | |
Ambeed | A186282-1g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 97% | 1g |
$20.0 | 2024-04-16 | |
abcr | AB491935-5g |
Ethyl 2-(2-iodophenyl)acetate, 95%; . |
90794-29-9 | 95% | 5g |
€204.10 | 2024-04-16 | |
eNovation Chemicals LLC | D749022-100mg |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 98% | 100mg |
$55 | 2024-06-07 | |
A2B Chem LLC | AD08354-250mg |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 97% | 250mg |
$6.00 | 2024-05-20 |
Ethyl 2-(2-iodophenyl)acetate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 3 h, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; 0 °C → rt; overnight, rt
Riferimento
- Palladium-Catalyzed Carboxamidation Reaction and Aldol Condensation Reaction Cascade: A Facile Approach to Ring-Fused IsoquinolinonesOrganic Letters, 2008, 10(21), 4987-4990,
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; 4 h, reflux
1.2 Solvents: Water
1.2 Solvents: Water
Riferimento
- Synthesis of Indene Derivatives via Electrophilic CyclizationOrganic Letters, 2009, 11(1), 229-231,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: 2-Bromopyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C
1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Dichloromethane ; 16 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Dichloromethane ; 16 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
Riferimento
- Divergent Synthesis of α-Fluorinated Carbonyl and Carboxyl Derivatives by Double Electrophilic Activation of AmidesOrganic Letters, 2021, 23(22), 8931-8936,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 4 h, rt → reflux
Riferimento
- Electrochemical-Induced Ring Transformation of Cyclic α-(ortho-Iodophenyl)-β-oxoestersChemistry - A European Journal, 2020, 26(15), 3222-3225,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: [(Trimethylsilyl)methyl]lithium Solvents: Pentane , Tetrahydrofuran ; 30 min, -30 °C
1.2 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ; 30 min, -30 °C
1.3 0 °C; 6 h, 0 °C
1.4 Reagents: Ammonia , Ammonium chloride Solvents: Water
1.2 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ; 30 min, -30 °C
1.3 0 °C; 6 h, 0 °C
1.4 Reagents: Ammonia , Ammonium chloride Solvents: Water
Riferimento
- Large-scale preparation of polyfunctional benzylic zinc reagents by direct insertion of zinc dust into benzylic chlorides in the presence of lithium chlorideSynthesis, 2010, (5), 882-891,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; overnight, 0 °C → 50 °C
Riferimento
- One-Pot Base-Mediated Synthesis of Functionalized Aza-Fused Polycyclic Quinoline DerivativesSynthesis, 2015, 47(13), 1913-1921,
Ethyl 2-(2-iodophenyl)acetate Raw materials
Ethyl 2-(2-iodophenyl)acetate Preparation Products
Ethyl 2-(2-iodophenyl)acetate Letteratura correlata
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
4. Book reviews
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
90794-29-9 (Ethyl 2-(2-iodophenyl)acetate) Prodotti correlati
- 15250-46-1(Ethyl (4-Iodophenyl)acetate)
- 66370-75-0(Methyl 2-(2-iodophenyl)acetate)
- 2267-23-4(2-Nitro-4-(trifluoromethoxy)aniline)
- 1428365-48-3(5-phenyl-N-6-(1H-pyrazol-1-yl)pyrimidin-4-yl-1,2-oxazole-3-carboxamide)
- 2742623-54-5((3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride)
- 2306261-38-9(1-[5-(difluoromethyl)-1-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-yl]ethan-1-one)
- 1204580-75-5(4-Fluoro-3,5-bis(tributylstannyl)pyridine)
- 2228447-53-6(4-chloro-5-(oxiran-2-yl)methyl-7H-pyrrolo2,3-dpyrimidine)
- 17132-48-8((2S,3S)-Viridifloric Acid)
- 2228659-74-1(2-(pyrimidin-2-yl)butanedioic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90794-29-9)Ethyl 2-(2-iodophenyl)acetate

Purezza:99%
Quantità:25g
Prezzo ($):309.0